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Cat. No.: B15381684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ADU-S100, also known as MIW815, is a first-in-class synthetic cyclic dinucleotide (CDN) that

acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. As a key

mediator of innate immunity, the activation of STING has emerged as a promising strategy in

cancer immunotherapy. This technical guide provides a comprehensive overview of the basic

properties of ADU-S100, including its mechanism of action, chemical characteristics, and a

summary of key preclinical and clinical findings.

Core Properties of ADU-S100
Property Description

Chemical Name (2',3')-Rp,Rpc-diAMPS disodium

Synonyms MIW815, ML RR-S2 CDA

Chemical Formula C₂₀H₂₂N₁₀Na₂O₁₀P₂S₂

Molecular Weight 734.50 g/mol

Mechanism of Action Direct agonist of the STING protein.

Route of Administration Primarily intratumoral injection.

Therapeutic Area Oncology
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Mechanism of Action: The STING Signaling Pathway
ADU-S100 functions by directly binding to and activating the STING protein, which is an

endoplasmic reticulum-resident transmembrane protein. This binding event initiates a

conformational change in STING, leading to its translocation from the ER to the Golgi

apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated

TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the

transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and

chemokines.[1][2][3] This cascade of events leads to the recruitment and activation of various

immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T

lymphocytes (CTLs), ultimately mounting a robust anti-tumor immune response.[1][3]
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Figure 1: ADU-S100 activated STING signaling pathway.

Preclinical Data Summary
A substantial body of preclinical evidence supports the anti-tumor activity of ADU-S100 across

various murine cancer models. Intratumoral administration of ADU-S100 has been shown to

induce regression of treated tumors and, in some cases, untreated distal tumors, indicating the

generation of a systemic anti-tumor immune response.

In Vitro STING Activation
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Assay Cell Line Endpoint Result

Reporter Assay THP-1 Dual™ IRF3 Activation (EC₅₀) ~3.03 µg/mL

Reporter Assay THP-1 Dual™
NF-κB Activation

(EC₅₀)
~4.85 µg/mL

In Vivo Anti-Tumor Efficacy
Tumor Model Treatment Key Findings Reference

CT-26 Colon

Carcinoma

Intratumoral ADU-

S100 (20 µg and 40

µg)

Significant tumor

growth suppression.

Increased survival

rate from 71.4%

(control) to 100%.

[4]

Esophageal

Adenocarcinoma (Rat

Model)

Intratumoral ADU-

S100 (50 µg)

Mean tumor volume

decreased by 30.1%.
[1]

Esophageal

Adenocarcinoma (Rat

Model)

Intratumoral ADU-

S100 (50 µg) +

Radiation

Mean tumor volume

decreased by 50.8%.
[1]

Various Murine

Models

Intratumoral ADU-

S100

Induced tumor-

specific CD8+ T cells

leading to tumor

clearance.

[2]

Clinical Data Summary
ADU-S100 has been evaluated in Phase I and Ib clinical trials as a monotherapy and in

combination with immune checkpoint inhibitors in patients with advanced/metastatic solid

tumors and lymphomas.

Phase I Monotherapy (NCT02675439)
This open-label, dose-escalation study assessed the safety, tolerability, and preliminary efficacy

of intratumorally administered ADU-S100.
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Parameter Finding

Patient Population
47 patients with advanced/metastatic solid

tumors or lymphomas.

Dosing
50 µg to 6,400 µg weekly for 3 weeks, followed

by 1 week off.

Safety

Generally well-tolerated; no maximum tolerated

dose (MTD) was reached. The most common

treatment-related adverse events were pyrexia,

chills, and injection-site pain.

Pharmacokinetics
Rapid absorption from the injection site with a

short plasma half-life.

Efficacy
Limited single-agent clinical activity. One

confirmed partial response (PR) was observed.

Phase Ib Combination Therapy with Spartalizumab (anti-
PD-1) (NCT03172936)
This study evaluated the safety and efficacy of ADU-S100 in combination with the anti-PD-1

antibody spartalizumab.

Parameter Finding

Patient Population
Patients with advanced/metastatic solid tumors

or lymphomas.

Dosing
ADU-S100 (50-800 µg) intratumorally +

Spartalizumab (400 mg) intravenously.

Safety
The combination was well-tolerated with no

dose-limiting toxicities reported.

Efficacy
Partial responses were observed in patients with

triple-negative breast cancer and melanoma.
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Experimental Protocols
In Vitro STING Activation Assay (THP-1 Dual™ Reporter
Assay)
This assay utilizes a human monocytic cell line (THP-1) engineered to express two reporter

genes: a secreted luciferase (Lucia) under the control of an IRF-inducible promoter and a

secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible

promoter.

Cell Culture: THP-1 Dual™ cells are maintained in RPMI 1640 medium supplemented with

10% fetal bovine serum, 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and

selective antibiotics (Zeocin™ and Blasticidin).

Assay Procedure:

Cells are seeded into a 96-well plate.

ADU-S100 at various concentrations is added to the wells.

The plate is incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.

After incubation, the cell culture supernatant is collected.

Reporter Gene Measurement:

IRF Activation: The activity of Lucia luciferase in the supernatant is measured using a

luminometer and a luciferase detection reagent (e.g., QUANTI-Luc™).

NF-κB Activation: The activity of SEAP in the supernatant is measured using a

spectrophotometer and a SEAP detection reagent (e.g., QUANTI-Blue™).

Data Analysis: The EC₅₀ values for IRF and NF-κB activation are calculated from the dose-

response curves.
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Figure 2: Workflow for the THP-1 Dual™ reporter assay.

In Vivo Murine Tumor Model Protocol
Syngeneic mouse tumor models are commonly used to evaluate the anti-tumor efficacy of

immunotherapies.

Tumor Cell Implantation:
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A specific number of tumor cells (e.g., 1 x 10⁶ CT-26 colon carcinoma cells) are

subcutaneously injected into the flank of immunocompetent mice (e.g., BALB/c).

Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

Treatment Administration:

Mice are randomized into treatment and control groups.

ADU-S100 is administered via intratumoral injection at a specified dose and schedule

(e.g., 20-50 µg per injection, on days 7, 10, and 13 post-tumor implantation).

The control group receives a vehicle control (e.g., PBS).

Tumor Growth Monitoring:

Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers.

Tumor volume is calculated using the formula: (Length x Width²)/2.

Immune Response Analysis (at study endpoint):

Tumors and spleens are harvested.

Tumor-infiltrating lymphocytes (TILs) and splenocytes are isolated.

Immune cell populations (e.g., CD4+ T cells, CD8+ T cells, NK cells) are quantified and

characterized by flow cytometry.

Cytokine levels in the tumor microenvironment or serum can be measured by ELISA or

cytokine bead array.
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Figure 3: General workflow for a preclinical tumor model study.

Conclusion
ADU-S100 is a potent and specific STING agonist that has demonstrated the ability to activate

the innate immune system and promote anti-tumor immunity in preclinical models. While single-

agent clinical activity has been modest, the combination of ADU-S100 with checkpoint

inhibitors shows promise. The data summarized in this guide provide a solid foundation for

researchers and drug development professionals interested in the therapeutic potential of

targeting the STING pathway. Further investigation is warranted to optimize dosing, scheduling,
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and combination strategies to fully realize the clinical benefit of STING agonists like ADU-S100

in the treatment of cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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